3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin
Description
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin (CAS: 554430-00-1) is a substituted coumarin derivative with the molecular formula C₁₈H₁₅O₄F and a molecular weight of 314.308 g/mol . Its structure features a coumarin core substituted with a bromomethyl group at position 4, a 2,4-dimethoxyphenyl group at position 3, and a methoxy group at position 5. The bromomethyl group enhances electrophilic reactivity, making it a valuable intermediate in synthesizing bioactive molecules or fluorescent probes. The dimethoxyphenyl moiety may influence binding to biological targets, such as enzymes or receptors, due to its electron-donating properties.
Properties
CAS No. |
749901-81-3 |
|---|---|
Molecular Formula |
C19H17BrO5 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C19H17BrO5/c1-22-11-5-7-14(16(8-11)24-3)18-15(10-20)13-6-4-12(23-2)9-17(13)25-19(18)21/h4-9H,10H2,1-3H3 |
InChI Key |
KRBYROAQCFZALW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Halogenation at Position 3
Electrophilic Bromination :
Treating 4-bromomethyl-7-methoxycoumarin with bromine (Br₂) in acetic acid introduces bromine at position 3, guided by the electron-donating methoxy group at position 7.Directed Ortho-Metalation :
Using a tert-butoxycarbonyl (Boc) directing group at position 4, lithiation with LDA at −78°C followed by quenching with Br₂ yields 3-bromo-4-bromomethyl-7-methoxycoumarin.
Suzuki-Miyaura Coupling
The 3-bromo intermediate reacts with 2,4-dimethoxyphenylboronic acid under palladium catalysis:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.0 equiv).
- Solvent : DME/H₂O (4:1), reflux (12 h).
- Yield : 75–80%.
Key Challenges :
- Competing debromination at the 4-bromomethyl group is mitigated by using mild conditions and avoiding excess base.
- Steric hindrance from the 4-bromomethyl group necessitates longer reaction times.
Alternative Pathways and Comparative Analysis
Friedel-Crafts Acylation
An alternative route involves Friedel-Crafts alkylation of 4-bromomethyl-7-methoxycoumarin with 2,4-dimethoxybenzoyl chloride:
Limitations : Poor regioselectivity and competing reactions at the electron-rich coumarin core reduce efficiency.
Knoevenagel Condensation
Condensation of 2,4-dimethoxybenzaldehyde with 4-bromomethyl-7-methoxycoumarin-3-acetic acid derivatives offers a modular approach:
Structural and Spectroscopic Validation
NMR Spectroscopy
Mass Spectrometry
Applications and Derivatives
The compound’s bromomethyl group enables further functionalization:
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromomethyl group or reduce the coumarin core using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated coumarin derivatives.
Reduction: Reduced coumarin derivatives with or without the bromomethyl group.
Scientific Research Applications
Enzyme Inhibition
Research has demonstrated that coumarin derivatives, including 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin, can act as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's. Specifically, studies have shown that these compounds can inhibit cholinesterases and monoamine oxidases (MAO), which are critical in the pathophysiology of Alzheimer's disease.
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting these enzymes can potentially enhance cognitive function in Alzheimer's patients .
Multitarget Directed Ligands (MTDLs)
The design of multitarget directed ligands is an emerging strategy in drug development for complex diseases. The incorporation of various pharmacophores into a single molecule allows for simultaneous targeting of multiple pathways involved in disease progression.
- Therapeutic Potential : Coumarin derivatives have been identified as promising MTDLs due to their ability to inhibit multiple targets, including MAO-B and cholinesterases, which are implicated in neurodegenerative disorders . This dual inhibition mechanism could provide a synergistic therapeutic effect.
Fluorescent Probes
Coumarins are also utilized as fluorescent probes in biochemical assays due to their photophysical properties. The bromomethyl group can be functionalized further to enhance fluorescence or create specific binding sites for biomolecules.
- Analytical Applications : The compound has been explored as a derivatization agent for high-performance liquid chromatography (HPLC) determinations, allowing for the sensitive detection of various analytes .
Antimicrobial Activity
Recent studies have indicated that certain coumarin derivatives possess antimicrobial properties. The structural modifications at the 3 and 4 positions can enhance their efficacy against various bacterial strains.
- Case Studies : Investigations into the antimicrobial activity of similar coumarins have shown promising results against gram-positive and gram-negative bacteria, suggesting that this compound may exhibit similar properties .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Other Coumarins
| Compound Name | Cholinesterase Inhibition | MAO-B Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Selective | Active |
| Coumarin A | Strong | Weak | Not Active |
| Coumarin B | Weak | Moderate | Active |
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Analogs with Halogenated Substituents
4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin
- Structure : Features a benzyl group at position 4, a 4-chlorophenyl group at position 3, and a methoxy group at position 6.
- Activity : Demonstrated potent aromatase inhibition (IC₅₀ = 0.18 µM) in MCF-7aro cells, comparable to letrozole and anastrozole. Molecular docking studies suggest the 4-chlorophenyl group aligns with the C-17 keto oxygen of androstenedione, mimicking steroid substrates .
- Key Difference : The bromomethyl group in the target compound offers distinct reactivity (e.g., nucleophilic substitution) compared to the benzyl group, which may alter metabolic stability or binding kinetics.
4-Bromomethyl-7-methoxycoumarin
Analogs with Methoxy/Hydroxy Substitutions
7-Hydroxy-3-(4'-methoxyphenyl)coumarin
- Structure : Hydroxy group at position 7 and 4-methoxyphenyl at position 3.
- Properties : The hydroxy group increases hydrogen-bonding capacity, enhancing interactions with polar biological targets. However, it may reduce metabolic stability compared to methoxy-substituted derivatives .
7-Methoxy-4-methylcoumarin
Analogs with Heterocyclic or Aromatic Modifications
3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl dimethylcarbamate
- Structure : Bromophenyl at position 3, methyl at position 2, and dimethylcarbamate at position 7.
- Activity : The carbamate group introduces hydrolytic instability, which may be tailored for prodrug applications. This contrasts with the target compound’s bromomethyl group, which is more suited for covalent bonding .
3-(2-Chlorophenyl)-7-hydroxy-4-phenylcoumarin
Biological Activity
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. Coumarins have been recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H17BrO5
- Molecular Weight : 405.2 g/mol
- CAS Number : 75908-67-7
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity
- Coumarins are known for their ability to scavenge free radicals and reduce oxidative stress. Studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against cellular damage.
-
Antimicrobial Activity
- Research has demonstrated that coumarins possess antimicrobial properties against various pathogens. This compound has shown efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
-
Antitumor Activity
- Several studies have highlighted the potential of coumarins in cancer therapy. The compound has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.
- Modulation of Gene Expression : It can influence gene expression related to apoptosis and cell cycle regulation.
- Interaction with Cellular Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
- Antioxidant Properties :
- Antimicrobial Efficacy :
- Antitumor Effects :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
